4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can be used to study enzyme interactions, particularly those involving triazole-containing inhibitors.
Medicine
Medically, this compound shows potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzamide moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(2-chlorophenyl)-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine.
4-{2-[4-Amino-5-(2-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-{2-[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15FN6O2S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H15FN6O2S/c18-13-4-2-1-3-12(13)16-22-23-17(24(16)20)27-9-14(25)21-11-7-5-10(6-8-11)15(19)26/h1-8H,9,20H2,(H2,19,26)(H,21,25) |
InChI Key |
JKDUPACAHXTUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N)F |
Origin of Product |
United States |
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